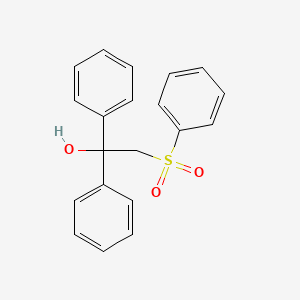

1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a class of 1,1-diphenyl-2-(4-methylsulfonylphenyl)-2-alkyl-1-ethenes was prepared and evaluated . Another study reported the synthesis of 1‐Lithio‐2,2‐diphenyl‐1‐(phenylsulfonyl)ethene .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of a 2,2-diphenyl-1-picrylhydrazyl radical (DPPH) with phenols has been used to estimate the antioxidant ability . Another study reported non-reductive scavenging of DPPH by peroxyradical .Aplicaciones Científicas De Investigación

Antioxidant Activity

1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol exhibits antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage caused by free radicals. Researchers often employ the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay to evaluate its antioxidant efficacy . In this assay, prospective compounds or herbal extracts are mixed with a DPPH solution, and their absorbance is measured after a specific period. The compound’s ability to scavenge free radicals provides valuable insights for potential therapeutic applications.

Antimicrobial Activity

Studies have explored the antimicrobial potential of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol. It has been evaluated against both Gram-negative (e.g., Pseudomonas aeruginosa and Escherichia coli) and Gram-positive bacterial strains. Researchers investigate its inhibitory effects on microbial growth, making it relevant for drug development and infection control .

Mecanismo De Acción

Target of Action

The primary target of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol is the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical species . This compound has been shown to have scavenging activity against these radicals .

Mode of Action

1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol interacts with its target, the DPPH radical species, through a scavenging mechanism . This involves the compound neutralizing the DPPH radicals, thereby reducing their harmful effects .

Biochemical Pathways

For instance, the reduction of DPPH radicals can help to mitigate oxidative stress, which is implicated in numerous pathological conditions .

Result of Action

The primary result of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol’s action is the scavenging of DPPH radicals . This can help to reduce oxidative stress and potentially mitigate the harmful effects of these radicals .

Action Environment

The action of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol can be influenced by various environmental factors. For instance, the compound’s radical scavenging activity may be affected by the presence of other compounds, such as gallic acid . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(benzenesulfonyl)-1,1-diphenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3S/c21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-24(22,23)19-14-8-3-9-15-19/h1-15,21H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGKRBPWASORQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,6-Dichloropyridin-4-yl)methyl N-[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbamate](/img/structure/B2477971.png)

![1-[4-[(3S)-3-Methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2477976.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2477978.png)

![3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2477981.png)

![methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2477990.png)

![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2477993.png)